- Synthesis of tonghaosu analogsChinese Journal of Chemistry, 2009, 27(1), 16-18,
Cas no 935-13-7 (3-(furan-2-yl)propanoic acid)

3-(furan-2-yl)propanoic acid structure
Nombre del producto:3-(furan-2-yl)propanoic acid
Número CAS:935-13-7
MF:C7H8O3
Megavatios:140.136622428894
MDL:MFCD00005346
CID:40330
PubChem ID:70286
3-(furan-2-yl)propanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Furan-2-yl)propanoic acid
- 3-(2-Furyl)propanoic acid
- 3-(2-Furyl)propionic acid
- 3-Furan-2-yl-propionic acid
- 2-Furanpropanoic acid
- Furan-2-propionic acid
- 2-Furanpropionic acid
- XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- 971V0W009H
- Furfuryl-essigsaure
- 3-(2-Furyl)propoinic acid
- 3-Furan-2-ylpropanoic acid
- 3-(2-furyl) propionic acid
- 3-(2-furanyl)propanoic acid
- 3-(Fur-2-yl)propanoic acid
- 3-(2-Furyl)propano
- 2-Furanpropionic acid (6CI, 7CI, 8CI)
- 3-Furan-2-ylpropionic acid
- β-(2-Furyl)propionic acid
- .BETA.-(2-FURYL)PROPIONIC ACID
- DTXSID70239446
- DTXCID90161937
- 3-(furan-2-yl)propanoicacid
- 3-(2-furyl)propanoicacid
- 6O5
- F1901-0149
- PS-4963
- J-800048
- 3-(2-Furyl)propanoic acid #
- NS00039570
- DB-025951
- EN300-11243
- MFCD00005346
- BBL027515
- SB61044
- 2-Furanpropanoic acid, 2-Furanpropionic acid
- 3-(2-Furyl)propionic acid, 97%
- BETA-(2-FURYL)PROPIONIC ACID
- MB605
- STK801962
- Q27271947
- AKOS000206873
- CS-0155529
- UNII-971V0W009H
- SY109540
- EINECS 213-298-4
- 935-13-7
- HMS1686I17
- SCHEMBL236223
- J-640046
- 3-(furan-2-yl)propanoic acid
-
- MDL: MFCD00005346
- Renchi: 1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9)
- Clave inchi: XLTJXJJMUFDQEZ-UHFFFAOYSA-N
- Sonrisas: O=C(CCC1=CC=CO1)O
Atributos calculados
- Calidad precisa: 140.04700
- Masa isotópica única: 140.047344
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 3
- Complejidad: 122
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 50.4
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 0.7
Propiedades experimentales
- Color / forma: Solid
- Denso: 1.2127 (rough estimate)
- Punto de fusión: 56-60 °C
- Punto de ebullición: 229
- Punto de inflamación: 103 °C
- índice de refracción: 1.4638 (estimate)
- PSA: 50.44000
- Logp: 1.29680
- Disolución: Not determined
3-(furan-2-yl)propanoic acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H315-H318-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 37/38-41
- Instrucciones de Seguridad: S37/39-S26-S39
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:2-8 °C
- Términos de riesgo:R37/38; R41
- Nivel de peligro:IRRITANT
3-(furan-2-yl)propanoic acid Datos Aduaneros
- Código HS:2932190090
- Datos Aduaneros:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
3-(furan-2-yl)propanoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR3886-5g |
3-(Fur-2-yl)propanoic acid |
935-13-7 | 98+% | 5g |
£66.00 | 2025-02-20 | |
Life Chemicals | F1901-0149-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-5g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 5g |
¥329.00 | 2024-04-24 | |
Fluorochem | 011752-1g |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 1g |
£21.00 | 2022-03-01 | |
TRC | F865270-1g |
3-(2-Furyl)propanoic Acid |
935-13-7 | 1g |
$98.00 | 2023-05-18 | ||
Life Chemicals | F1901-0149-1g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
Fluorochem | 011752-250mg |
3-(2-Furyl)propionic acid |
935-13-7 | 97% | 250mg |
£11.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226169-1g |
3-(Furan-2-yl)propanoic acid |
935-13-7 | 98% | 1g |
¥60.00 | 2024-04-24 | |
Enamine | EN300-11243-0.5g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.5g |
$20.0 | 2023-10-26 | |
Enamine | EN300-11243-0.25g |
3-(furan-2-yl)propanoic acid |
935-13-7 | 95% | 0.25g |
$19.0 | 2023-10-26 |
3-(furan-2-yl)propanoic acid Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran , Water ; cooled; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referencia
- Preparation of 3-heteroarylalkyl substituted GABA analogs as anticonvulsants, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrogen , Ammonium hydroxide Catalysts: Palladium Solvents: Methanol , Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified OligodeoxynucleotidesJournal of the American Chemical Society, 2011, 133(4), 796-807,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate , Hydrogen Catalysts: Palladium
Referencia
- Allyl cation stereochemistry in the intramolecular [4+3] cycloaddition reactionTetrahedron Letters, 1990, 31(42), 5981-4,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ; 3 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 atm, rt
Referencia
- Remote-Group-Assisted Facile Oxidative Arylation of Furans and PyrrolesACS Catalysis, 2023, 13(6), 3520-3531,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Isopropanol , Tetrahydrofuran
Referencia
- Heteroaromatic side-chain analogs of pregabalinBioorganic & Medicinal Chemistry Letters, 2006, 16(9), 2329-2332,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Chloroform ; 1 h, cooled; 16 h, rt
Referencia
- Thermo-responsive Diels-Alder stabilized hydrogels for ocular drug delivery of a corticosteroid and an anti-VEGF fab fragmentJournal of Controlled Release, 2023, 361, 334-349,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Water Solvents: Pyridine ; 16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
- Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivativesScientific Reports, 2017, 7(1), 1-8,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Isopropyl β-D-thiogalactopyranoside , Ferrous ammonium sulfate hexahydrate Solvents: Water ; 48 h, 37 °C
Referencia
- A Biocompatible Alkene Hydrogenation Merges Organic Synthesis with Microbial MetabolismAngewandte Chemie, 2014, 53(30), 7785-7788,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1 h, 0 °C; 16 h, rt
1.2 Solvents: Chloroform ; 48 h, rt
1.2 Solvents: Chloroform ; 48 h, rt
Referencia
- Electrolysis as an Efficient Key Step in the Homogeneous Polymer-Supported Synthesis of N-Substituted PyrrolesOrganic Letters, 2006, 8(3), 403-406,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrazine , 1-Methoxy-4-(phenylseleninyl)benzene Solvents: Methanol , Water
Referencia
- Dissociative cycloelimination, a new selenium based pericyclic reactionChemical Communications (Cambridge, 2001, (23), 2448-2449,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Referencia
- Probing structural effects on replication efficiency through comparative analyses of families of potential self-replicatorsChemistry - A European Journal, 2006, 12(34), 8798-8812,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Tempo , Potassium chloride , Ferric nitrate Solvents: 1,2-Dichloroethane ; 20 h, rt
Referencia
- Na-MnOx catalyzed aerobic oxidative cleavage of biomass-derived 1,2-diols to synthesis medium-chain furanic chemicalsGreen Energy & Environment, 2022, 7(5), 957-964,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt
Referencia
- Fine-tuning furan toxicity: fast and quantitative DNA interchain cross-link formation upon selective oxidation of a furan containing oligonucleotideChemical Communications (Cambridge, 2005, (7), 936-938,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide , Sodium borohydride Catalysts: Nickel Solvents: Water ; 30 min, rt; 3 h, 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Raney nickel-catalyzed hydrogenation of unsaturated carboxylic acids with sodium borohydride in waterSynthetic Communications, 2012, 42(6), 893-904,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt
Referencia
- Economical and eco-friendly method for the reduction of heterocyclics possessing α,β-unsaturated acid systems using novel reduction methodEuropean Journal of Biomedical and Pharmaceutical Sciences, 2014, 1(2), 446-451,
Métodos de producción 18
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Hydrogen Catalysts: Palladium , Carbon Solvents: Water
Referencia
- Thermodynamics of protonation of some five-membered heteroaryl carboxylates, -alkanoates and -trans-propenoatesJournal of the Chemical Society, 1993, (10), 1941-5,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Acetic acid ; overnight, 20 °C
Referencia
- Preparation of quinolones derivatives useful as inducible nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
3-(furan-2-yl)propanoic acid Raw materials
- 2-Furanepropanoic acid ethyl ester
- N-Isopropylacrylamide
- 2-Hydroxyethyl acrylate
- 3-(furan-2-yl)propanoic acid
- 2-FURANACRYLIC ACID, SODIUM SALT
- (E)-3-(2-furyl)prop-2-enoic acid
- 1,3-Dioxane-4,6-dione,5-(2-furanylmethyl)-2,2-dimethyl-
- propanedioic acid
- 3-(furan-2-yl)propan-1-ol
- Ethylene Oxide
- Glycerol
- (2E)-3-(furan-2-yl)prop-2-enoic acid
- 1-methyl-1H-pyrrole-2-carboxylic acid
3-(furan-2-yl)propanoic acid Preparation Products
3-(furan-2-yl)propanoic acid Literatura relevante
-
Shaghayegh Saadati,Ubong Eduok,Amira Abdelrasoul,Ahmed Shoker RSC Adv. 2020 10 43489
-
D. Aerssens,L. Miret-Casals,D. Gomez,D. Sousa-Neves,Y. Levy,M. De Vleesschouwer,A. Manicardi,A. Madder Org. Biomol. Chem. 2023 21 5648
-
Ge Liu,Robert A. Gibson,Damien Callahan,Xiao-Fei Guo,Duo Li,Andrew J. Sinclair Food Funct. 2020 11 2058
-
Xinwen Ding,Yinfei Xu,Pan Nie,Lingyue Zhong,Lei Feng,Qi Guan,Lihua Song Food Funct. 2022 13 5189
-
Kurt Hoogewijs,Annelies Deceuninck,Annemieke Madder Org. Biomol. Chem. 2012 10 3999
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935-13-7)3-(furan-2-yl)propanoic acid

Pureza:99%
Cantidad:25g
Precio ($):279.0